N-(2-methylpropyl)-2-phenoxyacetamide
Description
N-(2-Methylpropyl)-2-phenoxyacetamide is an organic compound belonging to the acetamide class, characterized by a phenoxy group attached to the acetamide backbone via a methylene bridge. The structure comprises a 2-phenoxyacetamide moiety linked to a 2-methylpropyl (isobutyl) amine group. This configuration confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.5–3.0 inferred from structural analogs) and a molecular weight of 221.3 g/mol .
Properties
IUPAC Name |
N-(2-methylpropyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJXQHNVQLWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: N-(2-methylpropyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer or infectious diseases.
Industry: This compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and inferred properties of N-(2-methylpropyl)-2-phenoxyacetamide and related compounds:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Inferred Properties |
|---|---|---|---|
| This compound | Phenoxy group, isobutyl amide | 221.3 | Moderate lipophilicity; potential COX inhibition |
| N-(2-Methylpropyl)acetamide (FDB012501) | Lacks phenoxy group; simpler acetamide | 115.2 | Higher polarity; reduced receptor affinity |
| N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | Multiple alkylated phenyl groups | 353.5 | Enhanced steric bulk; possible improved selectivity |
| 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide | Aminoalkylphenoxy group; N-methyl substitution | 222.3 | Increased solubility; hydrogen bonding capacity |
| N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide | Chloro, pyrrolidinyl substituents | 330.8 | High lipophilicity; CNS penetration potential |
Key Insights from Structural Modifications
- However, this may reduce aqueous solubility compared to amino-substituted derivatives (e.g., 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide) .
- Substituent Effects: Bulky substituents, as seen in N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, may hinder binding to flat active sites but improve selectivity for specific targets . Halogenated analogs (e.g., chloro in ) could exhibit stronger receptor interactions via halogen bonding .
Pharmacological Potential
While direct studies on this compound are scarce, structural parallels to prostaglandin synthase inhibitors (e.g., aspirin, ibuprofen) suggest it may act as a cyclooxygenase (COX) inhibitor . Its phenoxy group could mimic the aromatic pharmacophore of NSAIDs, while the isobutyl chain may enhance duration of action by delaying metabolic clearance .
Comparative Efficacy and Limitations
- vs. Paracetamol: Unlike paracetamol (N-(4-hydroxyphenyl)acetamide), which targets central COX-3, the phenoxy group in this compound may favor peripheral COX-1/2 inhibition, reducing hepatotoxicity risks .
- vs. Ibuprofen : The absence of a carboxylic acid group (as in ibuprofen) may limit gastrointestinal irritation but also reduce anti-inflammatory potency .
- vs. Thiazole Sulfonamide Derivatives: highlights compounds with thiazole sulfonamide groups, which likely target enzymes like carbonic anhydrase. The simpler structure of this compound may lack this specificity but offer broader applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
